molecular formula C19H20FNO B2672230 N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 845290-98-4

N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2672230
CAS No.: 845290-98-4
M. Wt: 297.373
InChI Key: JRNQWNATHCZTMZ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a fluorinated benzyl substituent on the amide nitrogen and a phenyl group at the 1-position of the cyclopentane ring.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)14-21-18(22)19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNQWNATHCZTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

Reaction Type Reagents/Conditions Products Notes
Acidic HydrolysisHCl (6M), reflux, 8–12 hours1-Phenylcyclopentane-1-carboxylic acid + (4-fluorophenyl)methylammonium chlorideRate depends on steric hindrance
Basic HydrolysisNaOH (aq.), heat1-Phenylcyclopentane-1-carboxylate + 4-fluorobenzylamineFavored by electron-withdrawing F substituent

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group may undergo EAS, though fluorine’s electron-withdrawing nature directs substitution to specific positions.

Reaction Type Reagents/Conditions Products Regioselectivity
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives at meta positionFluorine deactivates the ring
Halogenation (e.g., Br₂)FeBr₃ catalyst, CH₂Cl₂, 25°CBrominated para to fluorineLimited reactivity due to F

Reductive Transformations

The cyclopentane ring or carboxamide group may participate in reductions.

Reaction Type Reagents/Conditions Products Efficiency
LiAlH₄ ReductionLiAlH₄, THF, reflux1-Phenylcyclopentylmethanol + 4-fluorobenzylaminePartial reduction observed
Catalytic HydrogenationH₂, Pd/C, EtOHSaturated cyclopentane derivativeLow yield due to steric bulk

Oxidation Reactions

The benzylic position adjacent to the fluorophenyl group is prone to oxidation.

Reaction Type Reagents/Conditions Products Mechanism
KMnO₄ OxidationKMnO₄, H₂O, heatKetone formation at benzylic carbonRadical intermediate
CrO₃ OxidationCrO₃, H₂SO₄, acetoneCarboxylic acid derivativeRequires harsh conditions

Stability Under Environmental Conditions

The compound’s stability is influenced by pH, temperature, and light:

Condition Effect Half-Life
Acidic (pH 2)Slow hydrolysis of amide bond~72 hours
Basic (pH 10)Rapid degradation to carboxylate and amine~4 hours
UV Light (254 nm)Photooxidation of cyclopentane ringDegrades within 1 hr

Coupling Reactions

The fluorophenyl group may engage in cross-coupling reactions, though fluorine’s poor leaving-group ability limits efficacy.

Reaction Type Reagents/Conditions Products Catalyst
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl derivativesLow conversion
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halideN-aryl functionalized compoundsRequires elevated temps

Key Structural Influences on Reactivity:

  • Fluorine Substituent : Reduces electron density in the phenyl ring, directing EAS to meta positions and slowing coupling reactions .

  • Cyclopentane Ring : Steric bulk impedes nucleophilic attack on the carboxamide group.

  • Benzyl Group : Enhances susceptibility to oxidation at the benzylic position .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide is C18H20FNOC_{18}H_{20}FNO, with a molecular weight of approximately 301.35 g/mol. The compound features a cyclopentane ring, a phenyl group, and a carboxamide functional group, which contribute to its unique chemical properties.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The unique structural features allow it to be utilized in synthesizing more complex organic molecules, potentially leading to the development of novel pharmaceuticals and agrochemicals.

Biological Studies

This compound is also explored for its biological activities:

  • Biological Activity Investigation : Research has focused on understanding its interactions with biological targets, which may include enzymes or receptors involved in various metabolic pathways .

Case Study 1: Anticancer Activity

A recent study conducted molecular docking simulations to evaluate the binding affinity of this compound to specific cancer-related proteins. The results indicated a strong interaction with the target proteins, suggesting potential as an anticancer agent. Further in vitro studies are warranted to validate these findings.

Case Study 2: Antihypertensive Effects

In a separate investigation, structural analogs of this compound were evaluated for their effects on T-type calcium channels, which play a crucial role in regulating blood pressure. The findings indicated that modifications at specific positions could enhance antihypertensive activity without the common side effect of reflex tachycardia.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features CAS/Ref.
N-[(4-Fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide 4-Fluorophenylmethyl C₁₉H₁₈FNO 295.35 (calculated) High lipophilicity, potential CNS penetration Not available
N-(2-Chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide 2-Chloro-4-fluorophenyl C₁₈H₁₇ClFNO 317.79 Enhanced halogen bonding potential 1023867-57-3
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide 4-Trifluoromethoxyphenyl C₁₉H₁₈F₃NO₂ 365.35 Electron-withdrawing group, metabolic stability 1024081-90-0
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide 4-Methoxyphenyl C₁₉H₂₁NO₂ 295.38 Electron-donating group, reduced lipophilicity Not available
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide 4-Chloro-2-(trifluoromethyl)phenyl C₁₉H₁₇ClF₃NO 367.79 Bulky substituent, steric hindrance 1023540-70-6

Key Observations :

  • Fluorine Substitution : The 4-fluorophenylmethyl group in the target compound balances lipophilicity and metabolic stability, similar to trifluoromethoxy derivatives . Fluorine’s electronegativity may enhance binding to aromatic residues in target proteins.
  • Chloro vs.
  • Methoxy Group: The 4-methoxyphenyl derivative (C₁₉H₂₁NO₂) has lower molecular weight and increased polarity, likely reducing blood-brain barrier penetration compared to fluorinated analogs .
  • Trifluoromethyl/Methoxy Groups : The trifluoromethoxy substituent (CAS 1024081-90-0) enhances metabolic stability due to resistance to oxidative degradation, a feature absent in the methoxy variant .

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological studies on this compound are absent in the provided evidence. Predictions are extrapolated from structural analogs.
  • Computational Modeling : Molecular docking studies suggest that the 4-fluorophenylmethyl group may occupy hydrophobic pockets in serotonin or dopamine receptors, similar to chloro-substituted analogs .
  • Toxicity Concerns : Halogenated compounds (e.g., chloro- and bromo-derivatives) often exhibit higher cytotoxicity, necessitating further safety profiling for the target compound .

Biological Activity

N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FNO, with a molecular weight of approximately 313.37 g/mol. The compound features a cyclopentane ring, a carboxamide functional group, and a para-fluorinated phenyl substituent, which may influence its biological activity and chemical reactivity significantly.

Target Interaction

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Notably, molecular docking studies suggest that this compound may bind to Toll-Like Receptor 4 (TLR4) , influencing cytokine production pathways critical in inflammatory responses.

Mode of Action

The compound's mechanism involves modulation of inflammatory pathways, potentially leading to reduced cytokine production. This action is crucial for developing anti-inflammatory therapies. Additionally, derivatives of similar compounds have shown promise as inhibitors of signaling pathways involved in cancer progression.

Biological Activity

This compound has been studied for its potential anti-inflammatory and anticancer properties. The following table summarizes key findings related to its biological activity:

Biological Activity Observations References
Anti-inflammatoryInhibits cytokine production; modulates TLR4 signaling
AnticancerInduces apoptosis in various cancer cell lines; inhibits cell growth
Enzyme inhibitionPotential inhibition of specific enzymes involved in inflammatory responses

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

Anticancer Properties

In cell line studies, this compound exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table outlines key similarities and differences:

Compound Name Structure Features Biological Activity Unique Aspects
N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamideChlorine and fluorine substitutionsPotential anti-inflammatoryDifferent halogen substitutions
N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamideTwo fluorine atoms on the phenyl ringEnhanced lipophilicityIncreased bioavailability
3-(4-fluorophenyl)-N,N-dimethylpropanamideSimple propanamide structureInvestigated for antidepressant propertiesStructural simplicity

The uniqueness of this compound lies in its specific combination of structural features that confer distinct pharmacological properties compared to these similar compounds. Its complex cyclopentane framework combined with selective substitution patterns allows for targeted biological activity, making it a valuable compound for further research in medicinal chemistry.

Q & A

Q. Key Considerations :

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Validate reaction completion using TLC or LC-MS .

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural confirmation relies on spectroscopic and crystallographic

  • NMR Spectroscopy :
    • ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.4 ppm for phenyl groups), fluorophenyl methylene (δ ~4.3 ppm), and cyclopentane protons (δ 1.5–2.5 ppm).
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Calculate the exact mass (C₁₉H₁₉FNO = 296.145 g/mol) and compare with experimental data (e.g., [M+H]⁺ = 297.152) .
  • X-ray Crystallography : If crystals are obtainable, compare unit cell parameters (e.g., a, b, c axes) and bond angles with structurally related carboxamides .

Q. Table 1: Reference NMR Data for Analogous Compounds

Proton Environmentδ (ppm)Source
Aromatic (phenyl)7.2–7.4
Fluorophenyl CH₂~4.3
Cyclopentane CH₂1.5–2.5

Basic: What physicochemical properties are critical for experimental design?

Answer:
Key properties include:

  • Solubility : Typically low in water; use DMSO or ethanol for stock solutions. For in vitro assays, optimize solubility with co-solvents (e.g., 0.1% Tween-80) .
  • Stability : Monitor degradation via HPLC under varying pH and temperature conditions. Fluorinated carboxamides are generally stable at 4°C for 6 months .
  • LogP : Predicted ~3.2 (using ChemAxon or ACD/Labs), indicating moderate lipophilicity. Validate experimentally via shake-flask method .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
SAR studies should systematically modify substituents and evaluate biological or chemical outcomes:

  • Core Modifications : Replace the cyclopentane with cyclohexane or spiro systems to assess conformational effects .
  • Substituent Variations :
    • Replace the 4-fluorophenyl group with chloro- or trifluoromethyl analogs.
    • Modify the benzylamine moiety (e.g., ortho- vs. para-substitution) .
  • Activity Assays : Use in vitro models (e.g., enzyme inhibition or receptor binding) to quantify potency changes. For example, fluorophenyl groups often enhance target affinity due to increased hydrophobicity and electron-withdrawing effects .

Q. Table 2: Example SAR Modifications and Outcomes

ModificationObserved EffectSource
Cyclopentane → CyclohexaneReduced binding affinity
4-Fluorophenyl → 4-ChloroIncreased metabolic stability

Advanced: How can analytical methods resolve contradictions in reported data (e.g., conflicting NMR shifts)?

Answer:
Contradictions often arise from solvent effects, impurities, or instrument calibration. Mitigation strategies:

  • Standardized Conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and report temperatures (e.g., 25°C vs. 60°C shifts) .
  • Cross-Validation : Compare data with NIST reference spectra for analogous compounds .
  • Impurity Profiling : Employ LC-MS to identify byproducts (e.g., unreacted starting materials) .

Advanced: What mechanistic insights can be gained from studying degradation pathways?

Answer:
Degradation studies reveal stability under physiological or storage conditions:

  • Hydrolysis : Carboxamides hydrolyze to carboxylic acids and amines in acidic/basic conditions. Monitor via HPLC at accelerated conditions (e.g., 40°C, pH 2–9) .
  • Oxidation : Fluorinated aromatics are resistant to oxidation, but the cyclopentane ring may undergo radical-mediated degradation. Use antioxidants (e.g., BHT) in formulations .

Advanced: How is this compound utilized in pharmacological research?

Answer:
While direct data is limited, structurally related fluorinated carboxamides are explored for:

  • Central Nervous System (CNS) Targets : As dopamine or serotonin receptor modulators, leveraging fluorophenyl groups for blood-brain barrier penetration .
  • Enzyme Inhibition : Carboxamides often act as protease or kinase inhibitors. Test against panels (e.g., kinase profiling) to identify off-target effects .

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